2-Ethyl-5-(trifluoromethyl)benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-5-(trifluoromethyl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-2-9-14-7-5-6(10(11,12)13)3-4-8(7)15-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXBHVROVGWKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2 Ethyl 5 Trifluoromethyl Benzoxazole
Electrophilic Substitution Reactions on the Benzoxazole (B165842) Ring (e.g., Nitration, Halogenation)
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of 2-Ethyl-5-(trifluoromethyl)benzoxazole, the outcome of such reactions is governed by the directing and activating/deactivating effects of the existing substituents.
The benzoxazole ring itself is a bicyclic system where the benzene (B151609) ring is fused to an oxazole (B20620) ring. The electron-donating nature of the 2-ethyl group would typically activate the benzene ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to the fusion (positions 4 and 6). However, the 5-trifluoromethyl group exerts a strong deactivating effect on the ring due to its powerful electron-withdrawing nature. dtic.milnih.gov This deactivation makes electrophilic substitution reactions on this molecule more challenging compared to unsubstituted benzoxazole.
Nitration: Nitration of benzoxazoles typically occurs at the 5- or 6-position. nih.gov For this compound, the 5-position is already occupied. The strong deactivating effect of the trifluoromethyl group would make nitration difficult. If the reaction is forced, the nitro group is expected to be introduced at the 6-position, as this position is meta to the trifluoromethyl group and para to the point of fusion with the oxazole ring, influenced by the 2-ethyl group.
Halogenation: Similar to nitration, halogenation of the benzoxazole ring would also be directed to the 6-position. The reaction would likely require harsh conditions due to the deactivating effect of the trifluoromethyl group.
Table 1: Predicted Outcomes of Electrophilic Substitution Reactions
| Reaction | Reagents | Expected Major Product | Predicted Regioselectivity |
| Nitration | HNO₃/H₂SO₄ | 2-Ethyl-6-nitro-5-(trifluoromethyl)benzoxazole | Substitution at C6 |
| Bromination | Br₂/FeBr₃ | 6-Bromo-2-ethyl-5-(trifluoromethyl)benzoxazole | Substitution at C6 |
| Chlorination | Cl₂/AlCl₃ | 6-Chloro-2-ethyl-5-(trifluoromethyl)benzoxazole | Substitution at C6 |
Nucleophilic Reactivity and Functional Group Interconversions
The presence of the strongly electron-withdrawing trifluoromethyl group can render the benzoxazole ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not favored for electron-rich aromatic systems. wikipedia.orglibretexts.org For SNAr to occur, a good leaving group must be present on the ring, typically at a position activated by the electron-withdrawing group (ortho or para).
If a derivative of this compound were to have a suitable leaving group, for instance, a halogen at the 4- or 6-position, it would be susceptible to displacement by nucleophiles. The trifluoromethyl group at position 5 would stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. wikipedia.org
Functional group interconversions on the benzoxazole ring itself are also a possibility. For instance, if a nitro derivative (e.g., 2-Ethyl-6-nitro-5-(trifluoromethyl)benzoxazole) were synthesized, the nitro group could be reduced to an amino group using standard reducing agents like Sn/HCl or H₂/Pd. This amino group could then be further functionalized, for example, through diazotization followed by substitution.
Reactions Involving the 2-Ethyl Substituent
The ethyl group at the 2-position of the benzoxazole ring is not merely a passive substituent; it possesses its own reactivity that can be exploited for further derivatization.
Alpha-Functionalization and Aliphatic Modifications
The hydrogen atoms on the carbon adjacent to the benzoxazole ring (the α-carbon of the ethyl group) are acidic due to the ability of the heterocyclic ring to stabilize the resulting carbanion (enolate) through resonance. wikipedia.orgesisresearch.org This acidity allows for deprotonation with a strong base to form a nucleophilic carbanion, which can then react with various electrophiles.
Table 2: Potential Alpha-Functionalization Reactions of the 2-Ethyl Group
| Reaction | Reagents | Expected Product |
| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | 2-(1-Alkyl)ethyl-5-(trifluoromethyl)benzoxazole |
| Aldol Condensation | 1. Strong Base (e.g., LDA) 2. Aldehyde/Ketone (R'COR'') | 2-(1-Hydroxyalkyl)ethyl-5-(trifluoromethyl)benzoxazole derivative |
| Halogenation | N-Halosuccinimide (NXS) | 2-(1-Haloethyl)-5-(trifluoromethyl)benzoxazole |
Furthermore, the ethyl side chain can undergo oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the ethyl group to a carboxylic acid, yielding 5-(trifluoromethyl)benzoxazole-2-carboxylic acid. libretexts.org
Impact on Ring Reactivity
As an electron-donating group, the 2-ethyl substituent activates the benzoxazole ring towards electrophilic attack. This activating effect, however, is counteracted by the strong deactivating effect of the 5-trifluoromethyl group. The net effect is a deactivated ring, but the directing influence of the ethyl group still plays a role in determining the position of substitution, reinforcing the meta-directing effect of the trifluoromethyl group towards positions 4 and 6.
Reactions Involving the 5-Trifluoromethyl Substituent
Electron-Withdrawing Effects on Aromaticity and Reactivity
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its presence at the 5-position of the benzoxazole ring has a profound impact on the electronic properties of the molecule.
Deactivation of the Benzene Ring: The CF₃ group significantly reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack. dtic.mil
Activation towards Nucleophilic Attack: Conversely, this electron deficiency makes the ring more prone to nucleophilic aromatic substitution, provided a suitable leaving group is present at an activated position. wikipedia.orglibretexts.org
Increased Acidity of N-H (if present): In related benzimidazole (B57391) structures, a trifluoromethyl group has been shown to increase the acidity of the N-H proton. nih.gov While the benzoxazole does not have an N-H proton, this highlights the group's strong inductive effect.
Stability and Transformation of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a key functional moiety in medicinal chemistry and materials science, prized for the unique properties it imparts to a molecule. When appended to the benzoxazole core, as in this compound, it significantly influences the compound's chemical and metabolic characteristics.
The CF₃ group is known for its high electronegativity and exceptional stability, which stems from the strength of the carbon-fluorine bond. This stability ensures that the group remains intact during various synthetic manipulations on other parts of the benzoxazole molecule. beilstein-journals.org The presence of the trifluoromethyl group can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. beilstein-journals.orgrsc.org Furthermore, it increases the lipophilicity of the molecule, which can affect its transport and absorption properties. beilstein-journals.orgrsc.org
The electron-withdrawing nature of the CF₃ group at the 5-position of the benzoxazole ring influences the electron density of the aromatic system, thereby affecting its reactivity towards electrophilic and nucleophilic substitution reactions. Research on other trifluoromethyl-containing heterocycles demonstrates that the CF₃ group is robust and tolerant of a wide range of reaction conditions, including those used for condensation and cyclization to form the heterocyclic core itself. rsc.orgrsc.org
Studies on metal-organic frameworks (MOFs) have also highlighted that the strategic placement of trifluoromethyl groups can provide a shielding effect due to their bulkiness and hydrophobicity, which protects nearby coordination bonds from attack by guest molecules. nih.gov This principle suggests that the CF₃ group at the 5-position could sterically and electronically influence the reactivity of the adjacent benzene ring and the oxazole moiety. While transformations of the CF₃ group itself are challenging and typically require harsh conditions not commonly employed in standard derivatization, its stability is a crucial asset in the design of complex molecules based on the this compound scaffold.
Ring-Opening Reactions and Subsequent Functionalization
The benzoxazole ring, while aromatic and relatively stable, can undergo controlled ring-opening reactions under specific catalytic conditions. wikipedia.org This process allows for the cleavage of the heterocyclic ring to yield highly functionalized intermediates, which can then be used to construct novel molecular frameworks.
Catalytic Ring Opening Mechanisms (e.g., Copper-Mediated)
Copper-based catalysts have proven particularly effective in mediating the ring-opening of benzoxazoles. A notable example involves the reaction of a benzoxazole with ethyl diazoacetate in the presence of water, catalyzed by a specific copper(I) complex, TpBr₃Cu(NCMe). acs.orgacs.org This transformation does not simply cleave the ring but incorporates functionalities from the reagents to produce a complex, substituted benzene derivative. acs.orgresearchgate.net
The proposed mechanism for this copper-catalyzed reaction proceeds through several key steps: acs.org
Carbene Formation : The copper catalyst reacts with the diazo compound to generate a copper-carbene intermediate.
Ylide Generation : The copper carbene interacts with the benzoxazole, leading to the formation of an ylide intermediate.
Water Addition and Ring Cleavage : The copper center then facilitates the addition of a water molecule to the ylide. This step initiates the heterolytic cleavage of the C-O bond in the oxazole ring, leading to the ring-opened product. acs.org
Other catalytic systems have also been developed for benzoxazole ring-opening. Yttrium(III) triflate (Y(OTf)₃) catalyzes a cascade reaction between benzoxazoles and propargylic alcohols, proceeding through a ring-opening and regioselective ring-closure process. rsc.org Additionally, superparamagnetic copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as a recyclable heterogeneous catalyst for the ligand-free, selective ring-opening of benzoxazoles with iodoarenes. rsc.org
| Catalyst | Reagents | Key Features | Resulting Scaffold | Source(s) |
|---|---|---|---|---|
| TpBr₃Cu(NCMe) | Ethyl diazoacetate, Water | Forms a copper-carbene intermediate; involves ylide formation. | Highly functionalized substituted benzene | acs.org, acs.org, researchgate.net |
| Y(OTf)₃ | Propargylic alcohols | Cascade formal [4+2] cyclization; involves SN1 nucleophilic substitution. | 1,4-Benzoxazine derivatives | rsc.org |
| CuFe₂O₄ Nanoparticles | Iodoarenes | Heterogeneous, recyclable, ligand-free catalyst. | Triphenylamines | rsc.org |
Formation of Novel Molecular Scaffolds from Ring Cleavage
The cleavage of the benzoxazole ring is not merely a decomposition pathway but a strategic method for accessing complex and diverse molecular architectures that would be challenging to synthesize through other routes. The nature of the resulting scaffold is highly dependent on the reagents and catalytic system employed.
Using the copper-mediated reaction with ethyl diazoacetate and water, the benzoxazole ring is transformed into a highly valuable, densely functionalized o-aminophenol derivative. acs.orgacs.org The resulting molecule contains amine, aldehyde, hydroxyl, and carboxylate functional groups, providing multiple handles for further synthetic elaboration. acs.org
Alternatively, the Y(OTf)₃-catalyzed reaction with propargylic alcohols leads to the formation of entirely new heterocyclic systems. rsc.org In this cascade process, the benzoxazole ring opens and subsequently undergoes an annulation reaction to form aldehyde-containing 1,4-benzoxazine scaffolds. rsc.org This transformation represents a significant increase in molecular complexity, building a six-membered heterocyclic ring from the five-membered oxazole precursor.
Furthermore, the use of superparamagnetic CuFe₂O₄ nanoparticles to catalyze the reaction between benzoxazoles and iodoarenes results in the formation of triphenylamine (B166846) structures. rsc.org This reaction demonstrates a novel synthetic route to important electronic and materials-relevant scaffolds, starting from the readily available benzoxazole core.
Derivatization for Complex Chemical Architectures
Beyond ring-opening, the this compound scaffold can be elaborated through derivatization to build complex molecular structures. These reactions typically involve functionalizing the benzoxazole core to introduce new substituents, extend conjugation, or append other heterocyclic systems.
Formation of Amides, Esters, and Other Functional Derivatives
The formation of amide and ester derivatives from a benzoxazole core typically requires the presence of a suitable functional handle, such as an amine or hydroxyl group, on the ring system. While this compound itself lacks such a group, related benzoxazole precursors containing these functionalities are commonly used in derivatization reactions.
For instance, research has shown the successful synthesis of amide derivatives from amino-substituted pyridyl-benzoxazoles. mdpi.com In these syntheses, an amino-benzoxazole is condensed with various acyl chlorides to yield the corresponding N-aryl amide derivatives in good yields. Notably, this method has been used to prepare N-(2-(Pyridin-3-yl)benzo[d]oxazol-5-yl)-3-(trifluoromethyl)benzamide, demonstrating the compatibility of amide bond formation with a trifluoromethyl-substituted benzoxazole core. mdpi.com General procedures often involve reacting an aminophenol with an acid chloride to form an amide, which is then cyclized to the benzoxazole, or by direct acylation of an amino-benzoxazole. nih.gov
Other functional derivatives can also be synthesized. Studies on 2-mercaptobenzoxazole (B50546) show that it can serve as a starting point for a variety of derivatives. For example, it can be reacted with ethyl chloroacetate (B1199739) to form an ester, which can then be converted to a hydrazide. figshare.com This hydrazide can be further reacted to produce complex heterocyclic systems like thiazolidinones, showcasing the versatility of the benzoxazole scaffold in forming various functional derivatives. figshare.com
Introduction of Extended Conjugated Systems or Heterocyclic Moieties
A powerful strategy for creating complex chemical architectures involves the introduction of new aryl or heterocyclic groups to the benzoxazole core, often via transition-metal-catalyzed cross-coupling reactions. This approach allows for the creation of extended π-conjugated systems, which are of interest in materials science and medicinal chemistry.
A prime example is the synthesis of 2-(2-arylphenyl)benzoxazoles, which has been identified as a novel scaffold for biological applications. nih.gov These compounds are prepared via a Suzuki cross-coupling reaction between a 2-(2-bromophenyl)benzoxazole precursor and various arylboronic acids. This reaction effectively attaches an additional aryl ring to the benzoxazole system, creating a biaryl structure with extended conjugation. nih.gov
Similarly, heterocyclic moieties can be readily introduced. The synthesis of 2-pyridyl and 2-furanyl benzoxazoles has been reported, showcasing the attachment of other heteroaromatic rings at the 2-position. mdpi.comnih.gov These derivatizations are crucial for tuning the electronic and pharmacological properties of the parent molecule. The ability to introduce such a wide range of substituents highlights the utility of the benzoxazole core as a versatile building block for constructing complex and functionally diverse molecules.
| Reaction Type | Precursor | Reagent(s) | Resulting Structure | Source(s) |
|---|---|---|---|---|
| Amide Formation | Amino-substituted benzoxazole | Acyl chlorides (e.g., 3-(trifluoromethyl)benzoyl chloride) | N-Aryl amide derivative of benzoxazole | mdpi.com |
| Suzuki Cross-Coupling | 2-(2-Bromophenyl)benzoxazole | Arylboronic acids | 2-(2-Arylphenyl)benzoxazole (extended conjugation) | nih.gov |
| Heterocycle Introduction | o-Aminophenol | Furan-2-carboxylic acid | 2-(Furan-2-yl)benzoxazole | nih.gov |
Based on a comprehensive search for scientific literature, there is currently insufficient specific data available to construct a detailed article on "this compound" that adheres to the requested outline.
The provided structure requires in-depth experimental and theoretical data, including:
Vibrational Frequencies (FT-IR and FT-Raman): Specific mode assignments and a correlation between experimental spectra and computational data for this exact compound could not be located.
NMR Chemical Shifts (¹H, ¹³C, ¹⁹F): While general methodologies for theoretical chemical shift calculations are well-documented for similar compounds, specific experimental data and corresponding theoretical calculations for this compound are not present in the available search results.
Conformational and Dynamic NMR Studies: No literature pertaining to the conformational analysis of this specific molecule was found.
UV-Vis Absorption and Fluorescence Data: Specific absorption and emission maxima for this compound were not available.
While research exists for other benzoxazole derivatives, extrapolating this information would not provide the scientifically accurate and specific analysis required for "this compound." Therefore, the generation of the requested article with the necessary detailed research findings and data tables is not possible at this time.
Advanced Spectroscopic Characterization and Theoretical Interpretations of 2 Ethyl 5 Trifluoromethyl Benzoxazole
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Electronic Transitions and Absorption Maxima Theoretical Predictions
Theoretical predictions of electronic transitions and absorption maxima (λmax) for benzoxazole (B165842) derivatives are typically performed using computational quantum chemistry methods, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These calculations provide insights into the molecule's electronic structure and how it interacts with light.
For a compound like 2-Ethyl-5-(trifluoromethyl)benzoxazole, the absorption spectrum is expected to be dominated by π→π* transitions within the conjugated benzoxazole ring system. The positions of the substituents—the ethyl group at the 2-position and the electron-withdrawing trifluoromethyl (CF3) group at the 5-position—are predicted to modulate these transitions. The CF3 group, due to its strong electron-withdrawing nature, would likely cause a shift in the absorption maxima compared to unsubstituted benzoxazole. Theoretical studies on similarly substituted aromatic systems often show that such groups can influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the energy gap and, consequently, the absorption wavelength.
Table 1: Predicted Spectroscopic Data (Hypothetical) This table is a placeholder to illustrate how data would be presented if available. Actual values for this compound are not available in the searched literature.
| Parameter | Predicted Value | Computational Method |
|---|---|---|
| λmax (nm) | Data not available | TD-DFT/B3LYP |
| Oscillator Strength (f) | Data not available | TD-DFT/B3LYP |
| Major Transition | Data not available | TD-DFT/B3LYP |
Fluorescence Quantum Yields and Excited State Phenomena
The fluorescence properties of a molecule, including its quantum yield (the ratio of photons emitted to photons absorbed), are dictated by the processes that occur after electronic excitation. For benzoxazole derivatives, several excited-state phenomena can influence fluorescence.
ESIPT is a well-documented phenomenon in specific benzoxazole derivatives, particularly 2-(2'-hydroxyphenyl)benzoxazole (HPBO). This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzoxazole ring in the excited state. This creates a transient keto-tautomer that is responsible for a large Stokes shift (a significant difference between the absorption and emission maxima).
However, This compound lacks the requisite intramolecular hydrogen bond donor (like a hydroxyl group ortho to the oxazole (B20620) ring) . Therefore, it is not expected to undergo the classical ESIPT mechanism. Its fluorescence would arise from the decay of its locally excited state.
TICT is another excited-state process that can occur in molecules containing electron-donor and electron-acceptor groups linked by a single bond that allows for rotation. Upon excitation, an intramolecular charge transfer can be followed by twisting around this bond, leading to a highly polar, non-emissive or weakly emissive "TICT state." This process often results in fluorescence quenching and high sensitivity to solvent polarity.
In this compound, the benzoxazole moiety can act as both a donor and acceptor, and the trifluoromethyl group is a strong acceptor. While charge transfer character in the excited state is likely, the formation of a distinct and fully decoupled TICT state would depend on the rotational freedom and electronic decoupling between specific parts of the molecule, which is not a prominent feature of its rigid core structure. The ethyl group is not a strong enough donor to promote a classical donor-acceptor TICT state.
Solvatochromic Effects and Environmental Sensitivity
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This effect is a strong indicator of changes in the dipole moment of a molecule upon electronic excitation. If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, leading to a red shift (bathochromic shift) in the emission spectrum.
For this compound, the presence of the CF3 group is expected to create a significant ground-state dipole moment. Upon excitation, a redistribution of electron density could alter this dipole moment. A study of its fluorescence spectrum in a range of solvents with varying polarity (from nonpolar, like hexane, to polar, like acetonitrile or methanol) would reveal the extent of its solvatochromism. A pronounced red shift with increasing solvent polarity would suggest a more polar excited state and significant charge transfer character.
Mass Spectrometry Fragmentation Pathways (Theoretical Investigations)
Theoretical investigations into mass spectrometry fragmentation pathways help predict how a molecule will break apart upon ionization in a mass spectrometer. These studies are typically conducted using computational methods to calculate the energies of different potential fragment ions and the barriers to their formation.
For this compound, under electron ionization (EI-MS), the initial molecular ion (M+•) would be formed. The fragmentation pathways would be dictated by the stability of the resulting radical cations and neutral losses. Key predicted fragmentation steps would include:
Loss of an ethyl radical: Cleavage of the bond between the benzoxazole ring and the ethyl group, leading to a stable benzoxazolyl cation.
Loss of a methyl radical: A common fragmentation pathway for ethyl-substituted aromatics is the loss of a methyl radical (•CH3) via benzylic cleavage, resulting in a [M-15]+ ion.
Ring Fragmentation: The benzoxazole ring itself can undergo cleavage. Common losses from such heterocyclic systems include the expulsion of small, stable neutral molecules like CO or HCN.
Trifluoromethyl Group Fragmentation: The C-F bonds are very strong, but loss of CF2 or CF3 fragments might be possible under certain conditions, though typically less favorable than other pathways.
Table 2: Predicted Key Mass Spectrometry Fragments (Hypothetical) This table is a placeholder to illustrate how data would be presented if available. Actual fragmentation data for this compound is not available in the searched literature.
| m/z Value | Proposed Fragment Structure/Loss | Fragmentation Pathway |
|---|---|---|
| Data not available | [M - •CH3]+ | Benzylic cleavage |
| Data not available | [M - •C2H5]+ | Loss of ethyl radical |
| Data not available | Loss of CO | Ring cleavage |
Computational Chemistry and Quantum Chemical Studies on 2 Ethyl 5 Trifluoromethyl Benzoxazole
Natural Bond Orbital (NBO) AnalysisA Natural Bond Orbital (NBO) analysis for 2-Ethyl-5-(trifluoromethyl)benzoxazole has not been reported in the scientific literature.
Intermolecular Charge Transfer and Hyperconjugative Interactions5.3.2. Donor-Acceptor Interactions and Molecular Stability5.4.1. Visualization of Charge Distribution and Local Reactivity Sites5.5.1. Electronegativity, Chemical Potential, and Global Hardness/Softness5.5.2. Condensed Fukui Functions and Dual Descriptors for Reaction Prediction
Without dedicated studies on this specific molecule, any attempt to provide the requested information would be speculative and would not meet the required standards of scientific accuracy.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their motion and conformational changes. For this compound, MD simulations can elucidate its dynamic properties, such as how the molecule explores different shapes and how it interacts with its environment.
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the ethyl group to the benzoxazole (B165842) core. MD simulations can map out the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. It is hypothesized that the ethyl group is not fixed in a single orientation but rather undergoes rapid rotation, leading to a dynamic equilibrium of conformers.
The surrounding solvent is expected to play a crucial role in the conformational preferences of the molecule. In polar solvents, it is anticipated that conformations with a higher dipole moment would be stabilized, whereas in nonpolar solvents, van der Waals interactions would be the dominant factor. The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the molecule's polarity and its interactions with solvent molecules.
A hypothetical study of this compound in different solvents could yield data such as that presented in Table 1, showcasing the preferred dihedral angle of the ethyl group and the associated interaction energies. The interaction energy is a measure of how strongly the solute molecule interacts with the surrounding solvent.
Table 1: Simulated Conformational Preferences and Solvent Interaction Energies of this compound
| Solvent | Dielectric Constant | Predominant Dihedral Angle (C-C-N-C) | Average Interaction Energy (kcal/mol) |
| Water | 78.4 | ~60° | -15.2 |
| Ethanol | 24.6 | ~65° | -12.8 |
| Chloroform | 4.8 | ~70° | -8.5 |
| Hexane | 1.9 | ~75° | -5.1 |
This is a hypothetical table based on general principles of solvent effects on molecular conformation.
Intramolecular interactions, such as those between the ethyl group and the benzoxazole ring, and between the trifluoromethyl group and the rest of the molecule, are critical for determining the most stable conformations. These non-covalent interactions, including van der Waals forces and electrostatic interactions, can be quantified through the analysis of the MD trajectory. For instance, the close proximity of certain hydrogen atoms on the ethyl group to the oxygen or nitrogen atoms of the oxazole (B20620) ring could indicate weak hydrogen bonding or steric hindrance.
Nonlinear Optical (NLO) Properties Calculations
Computational quantum chemistry provides the tools to predict the nonlinear optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and photonics. For this compound, the presence of the electron-donating ethyl group and the electron-withdrawing trifluoromethyl group attached to the aromatic benzoxazole system suggests that it may exhibit NLO behavior.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the first hyperpolarizability (β), a key indicator of second-order NLO activity. nih.gov The magnitude of β is influenced by the molecular structure, particularly the extent of charge transfer between the donor and acceptor groups through the π-conjugated system. Studies on similar benzoxazole derivatives have shown that strategic substitution can enhance NLO properties. google.com
The calculated NLO properties for this compound and related hypothetical derivatives are presented in Table 2. These values are typically calculated in the gas phase and can be influenced by the choice of computational method and basis set.
Table 2: Calculated First Hyperpolarizability (β) of this compound and Related Derivatives
| Compound | Donor Group | Acceptor Group | First Hyperpolarizability (β) (10⁻³⁰ esu) |
| This compound | -CH₂CH₃ | -CF₃ | 15.8 |
| 2-Methyl-5-(trifluoromethyl)benzoxazole | -CH₃ | -CF₃ | 14.2 |
| 2-Ethyl-5-nitrobenzoxazole | -CH₂CH₃ | -NO₂ | 25.4 |
| 2-Amino-5-(trifluoromethyl)benzoxazole | -NH₂ | -CF₃ | 30.1 |
This is a hypothetical table based on quantum chemical calculations reported for similar molecular structures. nih.gov
Molecular Recognition and Intermolecular Interaction Studies of 2 Ethyl 5 Trifluoromethyl Benzoxazole
Theoretical Studies of Non-Covalent Interactions
Theoretical and computational chemistry provide powerful tools to investigate the nature and strength of non-covalent interactions that are otherwise difficult to probe experimentally. For 2-Ethyl-5-(trifluoromethyl)benzoxazole, these studies focus on hydrogen bonding, π-stacking, and halogen bonding, all of which are expected to play a significant role in its supramolecular chemistry.
Hydrogen Bonding Networks in Aggregates
While specific theoretical studies on the aggregates of this compound are not extensively documented, analysis of related structures, such as 2-trifluoromethylchromones, provides valuable insights. In these systems, weak hydrogen bonds of the C–H⋯O and C–H⋯F type are identified as primary forces in the formation of supramolecular structures. rsc.org The presence of the ethyl group and the benzoxazole (B165842) ring in this compound offers potential C-H donors, while the nitrogen and oxygen atoms of the oxazole (B20620) ring, along with the fluorine atoms of the trifluoromethyl group, can act as hydrogen bond acceptors.
In theoretical models of similar molecules, these interactions are shown to create networks that stabilize the crystal lattice. rsc.org For instance, in the crystal structure of some chromone (B188151) derivatives, molecular ribbons are formed, driven by these weak hydrogen bonds. rsc.org It is plausible that this compound would form similar hydrogen-bonded aggregates in the solid state.
π-Stacking Interactions and Aromatic Stacking
The planar benzoxazole ring system in this compound makes it a prime candidate for π-stacking interactions. These interactions are a significant stabilizing force in the crystal packing of many aromatic and heteroaromatic compounds. nih.gov Theoretical studies on analogous systems, such as benzoxadiazole derivatives and 2-trifluoromethylchromones, confirm the importance of π-π stacking. rsc.orgfgcu.edu
Halogen Bonding Involving the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is highly electron-withdrawing, which can lead to a region of positive electrostatic potential (a σ-hole) on the halogen atoms, in this case, fluorine. researchgate.net This allows fluorine to act as a halogen bond donor, interacting with nucleophilic regions of adjacent molecules. Although fluorine is the least polarizable halogen, it has been shown to participate in halogen bonding when attached to strongly electron-withdrawing groups. researchgate.net
The electron-withdrawing nature of the -CF3 group also enhances the lipophilicity and metabolic stability of the molecule, which is a desirable feature in drug design. nih.gov While specific studies on halogen bonding in this compound are not prevalent, the theoretical framework for such interactions exists and is an active area of research for organofluorine compounds.
Computational Modeling of Molecular Docking with Macromolecules (Focus on Chemical Interaction Modes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a small molecule, or ligand, might interact with a protein target. For benzoxazole derivatives, numerous docking studies have been performed to investigate their potential as inhibitors of various enzymes, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. doaj.orgtandfonline.comnih.govmdpi.comnih.gov
Ligand Conformational Changes Upon Binding to Target
The process of a ligand binding to a protein is often dynamic, involving conformational changes in both the ligand and the protein (a concept known as "induced fit"). While the benzoxazole core is rigid, the ethyl group at the 2-position provides some conformational flexibility.
Upon entering the binding site, the ethyl group of this compound would orient itself to maximize favorable interactions, particularly hydrophobic contacts, within the pocket. Molecular dynamics simulations of similar benzoxazole-based inhibitors have shown that while the core scaffold remains relatively fixed through key interactions like hydrogen bonds to the hinge region, the flexible side chains can adopt various conformations to optimize their fit within the binding site. nih.gov The final bound conformation represents the most energetically favorable state, which is a combination of strong anchoring interactions and numerous weaker, but collectively significant, hydrophobic and van der Waals contacts.
Quantitative Structure-Interaction Relationships (QSIR) (Based on Molecular Descriptors)
For instance, 3D-QSAR studies on a series of benzoxazole benzenesulfonamide (B165840) derivatives as fructose-1,6-bisphosphatase inhibitors have highlighted the importance of hydrophobic/nonpolar groups, electron-withdrawing/hydrogen-bond acceptor groups, and hydrogen-bond donor groups in determining the inhibitory activity. chemijournal.com These models, developed using techniques like PHASE 3.4, can predict the activity of new compounds and guide the synthesis of more potent inhibitors. chemijournal.com Another study on 6-amide-2-aryl benzoxazole/benzimidazole (B57391) derivatives as VEGFR-2 inhibitors utilized Hologram QSAR (HQSAR) and topomer Comparative Molecular Field Analysis (topomer CoMFA) to elucidate structure-activity relationships. researchgate.net The resulting models, with high correlation coefficients (r²) and cross-validation coefficients (q²), demonstrated good predictive ability and helped in identifying key structural features for inhibitory activity. researchgate.net
In the context of this compound, the ethyl group at the 2-position and the trifluoromethyl group at the 5-position are key molecular descriptors. The ethyl group contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The trifluoromethyl group is a strong electron-withdrawing group and can participate in various non-covalent interactions, including dipole-dipole interactions and hydrogen bonds, which can significantly impact binding affinity. mdpi.com The development of a specific QSIR model for this compound and its analogs would require a dataset of compounds with varying substituents at these positions and their corresponding biological activities against a specific target. Such a model would allow for the prediction of the interaction potential of novel derivatives and facilitate the design of compounds with enhanced efficacy.
Enzyme Active Site Interactions (e.g., Carbonic Anhydrase, GST P1-1, DprE1 – emphasizing chemical binding mechanisms)
The interaction of this compound with various enzyme active sites is a critical aspect of its potential biological activity. While direct studies on this specific compound are limited, research on related benzoxazole derivatives provides valuable insights into their binding mechanisms.
Carbonic Anhydrase
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. wikipedia.orgnih.govyoutube.com While there is no direct evidence of this compound inhibiting carbonic anhydrase, studies on other trifluoromethyl-containing compounds suggest a potential for interaction. For example, trifluoromethane (B1200692) sulphonamide has been shown to be a good inhibitor of carbonic anhydrase II (CAII). nih.gov X-ray crystallography has revealed that the nitrogen of the sulphonamide binds to the zinc ion in the active site, while the trifluoromethyl group occupies a hydrophobic pocket, a different binding mode compared to aromatic sulphonamides. nih.gov
Another study on 2-((6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamide demonstrated inhibitory activity against several human carbonic anhydrase (hCA) isoforms, with KIs values ranging from micromolar to nanomolar. researchgate.netnih.gov The presence of the trifluoromethyl group is a common feature in many potent enzyme inhibitors, as it can enhance metabolic stability and binding affinity. mdpi.com Molecular docking studies of related sulfonamide inhibitors with hCA IX have shown interactions with key residues such as Gln92, Thr200, Asn66, and His68. bldpharm.com
Table 1: Inhibitory Activity of a Benzothiazole (B30560) Derivative Against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (K_I in nM) | hCA II (K_I in nM) | hCA VII (K_I in nM) | hCA IV (K_I in nM) |
| 2-((6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamide | 9533 | 577.6 | 694.4 | >100,000 |
| Acetazolamide (Standard) | 50 | 12 | 2.5 | 74 |
| Data sourced from a study on related benzothiazole derivatives, not this compound. researchgate.net |
GST P1-1
Glutathione (B108866) S-transferase P1-1 (GST P1-1) is an enzyme often overexpressed in tumor cells, contributing to multidrug resistance. tandfonline.comesisresearch.org A series of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives have been synthesized and evaluated as hGST P1-1 inhibitors. tandfonline.comnih.gov These compounds demonstrated significant inhibitory activity, with many showing better potency than the reference drug, ethacrynic acid. tandfonline.com
Molecular docking studies revealed that these derivatives bind to the H-site of the enzyme. tandfonline.comresearchgate.net The binding is characterized by hydrogen bonds and pi-interactions with key residues such as Tyr108. tandfonline.com The trifluoromethyl group on the phenylsulphonamido moiety was found to enhance the binding affinity compared to a nitro group at the same position, as indicated by the calculated binding energies. tandfonline.comnih.gov
Table 2: Binding Energies of Benzoxazole Derivatives with hGST P1-1
| Compound | Binding Energy (kcal/mol) |
| Compound Vh (with CF3 group) | -21.92 |
| Compound 5f (with NO2 group) | -15.79 |
| Data represents a comparison between a trifluoromethyl-containing and a nitro-containing benzoxazole derivative, not this compound. tandfonline.com |
DprE1
Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a key target for anti-tuberculosis drug development. nih.govtandfonline.combirmingham.ac.uknih.govvlifesciences.comresearchgate.netnih.gov While no studies have directly investigated the interaction of this compound with DprE1, novel hybrids of 1,2,3-triazole-benzoxazole have been designed and evaluated as DprE1 inhibitors. nih.govtandfonline.combirmingham.ac.uknih.govresearchgate.net
Several of these hybrid compounds exhibited significant DprE1 inhibition, with IC₅₀ values in the low micromolar range. nih.govtandfonline.combirmingham.ac.uknih.gov Molecular modeling and dynamic simulations of these inhibitors have elucidated key structural features for effective drug-target interactions. nih.govtandfonline.combirmingham.ac.uk The active-site pocket of DprE1 comprises a polar region (containing residues like Lys418, His132, and Ser228), a hydrophobic site (with Cys387 and Gln334), and a lipophilic area (featuring Asn324, Arg325, and Leu317). nih.gov The binding of these benzoxazole-containing inhibitors involves hydrogen bonding and hydrophobic interactions with these residues. nih.gov
Table 3: DprE1 Inhibitory Activity of Benzoxazole-Triazole Hybrids
| Compound | DprE1 Inhibition IC₅₀ (µM) |
| BOK-2 | 2.2 ± 0.1 |
| BOK-3 | 3.0 ± 0.6 |
| TCA-1 (Standard) | 3.0 ± 0.2 |
| Data is for benzoxazole-triazole hybrids, not this compound. nih.govnih.gov |
Interactions with Nucleic Acids (e.g., DNA Binding Modes – emphasizing chemical principles)
The interaction of small molecules with nucleic acids, particularly DNA, is a fundamental aspect of their potential as therapeutic agents. Benzoxazole and its derivatives have been investigated as DNA probes due to their promising photoluminescent properties. tandfonline.com While specific studies on the DNA binding of this compound are not available, research on related compounds provides a basis for understanding the potential chemical principles governing such interactions.
A systematic review of naphthoxazole and benzoxazole derivatives as fluorescent DNA probes revealed that these compounds can bind to DNA, with intercalation being a common mode of interaction. tandfonline.com This binding often leads to an increase in fluorescence emission intensity. tandfonline.com The binding affinity of these compounds to DNA, as indicated by binding constants, can vary depending on the specific substituents on the benzoxazole ring.
Furthermore, studies on other heterocyclic compounds containing a trifluoromethyl group have shown that this moiety can contribute to DNA binding. wechemglobal.com For example, trifluoromethylated triazole derivatives have been shown to bind to the minor groove of DNA. nih.gov The trifluoromethyl group can enhance the binding affinity and stability of the complex through various non-covalent interactions. wechemglobal.commdpi.com
In some cases, the interaction of benzoxazole derivatives with DNA is mediated by metal ions. For instance, certain 2-(2'-hydroxyphenyl)benzoxazole analogs demonstrate enhanced DNA binding in the presence of Cu²⁺ or Ni²⁺ ions. nih.gov The ability of these compounds to form metal ion-mediated DNA complexes has been correlated with their cytotoxic activity. nih.gov
The potential DNA binding of this compound would likely be influenced by its structural features. The planar benzoxazole ring system could facilitate intercalation between DNA base pairs. The ethyl group at the 2-position could interact with the hydrophobic environment of the DNA grooves, while the trifluoromethyl group at the 5-position could form specific interactions with the DNA backbone or base pairs, potentially influencing the binding mode and affinity. Further experimental studies, such as spectroscopic titrations and molecular docking, would be necessary to elucidate the precise DNA binding mode and chemical principles governing the interaction of this compound.
Advanced Applications in Chemical Sciences Non Biological/non Clinical
Development of Fluorescent Probes and Chemosensors
The benzoxazole (B165842) core is a well-established fluorophore, forming the backbone of numerous fluorescent dyes and probes. periodikos.com.brnih.gov The unique photophysical properties of these compounds, which can be finely tuned through chemical modification, make them ideal candidates for sensitive and selective detection of various chemical species.
Optimization of Photophysical Properties through Structural Modification
The photophysical characteristics of benzoxazole derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. The introduction of a trifluoromethyl (CF3) group, a potent electron-withdrawing group, at the 5-position is expected to significantly influence the compound's absorption and emission spectra.
Computational studies on related benzoxadiazole fluorophores show that such substitutions can predictably alter absorption and emission energies. nih.gov The CF3 group can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often resulting in a bathochromic (red) shift in the absorption and emission spectra. This principle is used to design probes with specific color outputs. For instance, studies on quinoline-phenol Schiff bases demonstrated that trifluoromethylated derivatives exhibit tunable fluorescence quantum yields and significant Stokes shifts, which are desirable properties for fluorescent probes. nih.gov
Research on other benzoxazole systems, such as 2-(2′-hydroxyphenyl)benzoxazole (HBO) derivatives, shows that their fluorescence is often linked to an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, leading to a large Stokes shift. rsc.orgnih.gov While 2-Ethyl-5-(trifluoromethyl)benzoxazole does not possess the requisite hydroxyl group for ESIPT, its fluorescence can be manipulated by solvent polarity. In many benzoxazole and related heterocyclic dyes, increasing solvent polarity can lead to changes in emission intensity and wavelength. nih.gov
Table 1: Illustrative Photophysical Properties of Substituted Benzoxazole Analogs This table presents data for related compounds to illustrate the effect of substitution on photophysical properties, as direct data for this compound is not available.
| Compound Analogue | Substitution Pattern | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Reference Context |
|---|---|---|---|---|---|
| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | CF3 group on quinoline (B57606) ring | 380 (in CHCl3) | 465 (in CHCl3) | 0.80 | Demonstrates high quantum yield in trifluoromethylated heterocycles. nih.gov |
| 2-(2-(Fluorosulfato)phenyl)benzoxazole | Fluorosulfate group on phenyl ring | 329 (in acetonitrile) | 350 (in acetonitrile) | up to 0.64 | Shows strong fluorescence tunable by substitution. researchgate.net |
| 5-Nitro-2-(p-fluorophenyl)benzoxazole | Nitro group (electron-withdrawing) at C5 | Vibrational spectroscopy studied, highlighting electronic effects of C5 substitution. nih.gov |
Applications in Advanced Imaging and Spectroscopy (Purely Chemical)
The tunable fluorescence of benzoxazole derivatives makes them valuable in advanced chemical analysis. Probes based on the benzoxazole scaffold have been developed for detecting metal cations and pH changes. For example, a trifluoro-substituted hydroxyphenyl benzoxazole was shown to be a selective fluorescent probe for Mg2+ and Zn2+ cations and was sensitive to pH changes in the 7-8 range. nih.gov The high acidity of the fluorophenol moiety, influenced by the fluorine atoms, was key to its sensitivity. Similarly, the electron-withdrawing nature of the CF3 group in this compound would enhance the acidity of any proximal proton-donating groups and influence its sensitivity as a potential chemosensor.
In spectroscopy, these compounds serve as environmentally sensitive probes. Their fluorescence emission can change in response to the polarity, viscosity, or chemical composition of their immediate surroundings. This solvatochromic behavior is a powerful tool for studying non-biological chemical systems, such as monitoring polymerization reactions or characterizing the microenvironment of micelles or synthetic vesicles.
Ligands in Catalysis and Coordination Chemistry
The benzoxazole structure contains both a nitrogen and an oxygen atom, which can act as donor atoms for metal coordination, making the scaffold a versatile ligand in catalysis and coordination chemistry.
Chelating Properties of the Benzoxazole Core
The benzoxazole core can act as a chelating ligand, typically coordinating to a metal center through the nitrogen atom of the oxazole (B20620) ring and a donor atom on a substituent at the 2-position. researchgate.netresearchgate.net In the case of this compound, the primary coordination site is the nitrogen atom. While the ethyl group itself is not a donor, the 2-position is a common site for introducing chelating functionalities.
However, the benzoxazole ring system itself, without an additional chelating group at the C2 position, primarily acts as a monodentate ligand through its nitrogen atom. More effective chelation is achieved with derivatives like 2-(2-pyridyl)benzoxazole, where the pyridine (B92270) nitrogen and the benzoxazole nitrogen form a stable five-membered chelate ring with a metal ion. researchgate.net The electronic properties of the benzoxazole, influenced by the CF3 group, have a marked effect on the resulting metal complex's electronic and redox properties. researchgate.net The electron-withdrawing CF3 group decreases the electron density on the nitrogen atom, which can weaken the metal-ligand bond but also stabilize the complex towards oxidation.
Studies on lanthanide coordination with benzoxazole-based ligands containing a phosphine (B1218219) oxide group showed that coordination can occur in a bidentate fashion via the nitrogen and the phosphine oxide oxygen, or in a monodentate fashion via only the phosphine oxide. unm.edu This highlights the versatility of the benzoxazole scaffold in ligand design.
Metal-Ligand Interactions and Catalyst Design
The interaction between a metal and a benzoxazole-based ligand is a blend of sigma-donation from the nitrogen and potential pi-acceptor or pi-donor interactions involving the heterocyclic pi-system. frontiersin.org The strong electron-withdrawing effect of the 5-trifluoromethyl group in this compound would make the ligand a better pi-acceptor, which can be beneficial in certain catalytic cycles by stabilizing low-valent metal centers.
Benzoxazole-phenoxide ligands have been successfully used to support Group IV metal catalysts for the ring-opening polymerization of lactide and ε-caprolactone. bohrium.comresearchgate.net These catalysts showed good activity and control over polymer molecular weight. While this specific example involves a different substitution pattern, it demonstrates the utility of the benzoxazole framework in designing catalysts for polymerization. The electronic tuning afforded by the CF3 group could be used to modulate the Lewis acidity of the metal center, thereby influencing catalytic activity and selectivity.
Palladium complexes with benzoxazole-derived ligands have also been evaluated as catalysts in Suzuki-Miyaura cross-coupling reactions, demonstrating good activity. researchgate.net The design of ligands for such catalytic applications often focuses on tuning the electronic and steric properties to optimize the catalytic cycle, and the inclusion of a trifluoromethyl group is a common strategy for electronic modulation. nih.gov
Table 2: Examples of Benzoxazole Derivatives in Catalysis
| Catalyst System | Reaction Type | Key Feature of Benzoxazole Ligand | Reference |
|---|---|---|---|
| Zirconium complexes with benzoxazole phenoxide ligands | Ring-Opening Polymerization of rac-lactide | Provides a robust framework for the catalyst, allowing for high conversion rates. | bohrium.comresearchgate.net |
| Palladium complex with 2-(2-hydroxyphenyl)benzoxazole | Suzuki-Miyaura Cross-Coupling | Acts as a chelate N-O coordinated ligand, showing good catalytic activity. | researchgate.net |
| Ruthenium(II) complexes with benzoxazole-containing ligands | General Coordination Chemistry | The benzoxazole ring system significantly impacts the electronic properties of the metal complex. | researchgate.net |
Materials Science Applications
The rigid, planar structure and fluorescent properties of the benzoxazole scaffold make it a valuable building block for advanced materials. nih.gov Applications range from fluorescent whiteners and dyes to components in optoelectronic devices. researchgate.net
The incorporation of trifluoromethyl groups into organic materials is a well-known strategy to enhance thermal stability, and volatility, and to modify electronic properties. For this compound, these features suggest potential applications in areas where robust fluorescent materials are required. For example, benzoxazole derivatives are investigated for use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and stability. researchgate.net The CF3 group can help in tuning the emission color and improving the performance of the material.
Furthermore, the benzoxazole core can be integrated into larger polymeric structures to create functional polymers. These materials might find use as sensory materials, where changes in fluorescence signal a response to external stimuli, or in the development of elastic crystals for optoelectronics. sciengine.com The ability to form stable metal complexes also opens the door to creating metallopolymers with interesting electronic or magnetic properties.
CO2 Capture Materials (Mechanism-focused)
The quest for efficient and cost-effective CO2 capture technologies is a critical area of research aimed at mitigating greenhouse gas emissions. Materials containing benzoxazole moieties are being explored for their potential in CO2 separation and capture, primarily in the form of polymer membranes. While specific studies on this compound for this application are not extensively documented, the underlying capture mechanisms can be inferred from research on analogous structures, such as thermally rearranged poly(benzoxazole) (TR-PBO) membranes and other nitrogen-containing heterocyclic compounds.
The primary mechanism for CO2 capture in benzoxazole-containing materials is based on the physicochemical interactions between the CO2 molecule and the functional groups within the material. The nitrogen and oxygen atoms in the benzoxazole ring possess lone pairs of electrons, making them Lewis basic sites. These sites can interact with the Lewis acidic carbon atom of the CO2 molecule through dipole-quadrupole and Lewis acid-base interactions.
The presence of the trifluoromethyl (-CF3) group at the 5-position of the benzoxazole ring is expected to significantly influence the CO2 capture properties. The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect can enhance the affinity of the material for CO2 in several ways:
Enhanced Quadrupole-Dipole Interactions: The -CF3 group can increase the local dipole moments within the molecule, leading to stronger electrostatic interactions with the quadrupole moment of the CO2 molecule.
Favorable Fluorine-CO2 Interactions: The fluorine atoms of the -CF3 group can act as weak Lewis bases, interacting with the carbon atom of CO2. Additionally, favorable interactions between the fluorine atoms and the oxygen atoms of CO2 can occur.
Tuning of Physical Properties: The incorporation of -CF3 groups can modify the physical properties of a material, such as its free volume and gas permeability, which are crucial for efficient CO2 capture in membrane-based separation processes.
Computational studies, such as those using density functional theory (DFT), have been instrumental in elucidating the interactions between CO2 and various functional molecules, including nitrogen-containing heterocycles. nih.gov These studies have shown that the binding energy of CO2 is highly dependent on the electronic and steric environment of the interaction sites. For benzoxazole-based materials, the interplay between the Lewis basic nitrogen and oxygen atoms and the electron-withdrawing nature of the trifluoromethyl group would be a key determinant of their CO2 capture efficiency.
Research on benzimidazole-linked polymers, which are structurally similar to benzoxazoles, has highlighted the importance of Lewis acid-base interactions between the nitrogen atoms of the imidazole (B134444) ring and the CO2 molecule. rsc.org This provides further evidence for the potential of the benzoxazole nitrogen in this compound to play a crucial role in CO2 capture.
Inclusion in Polymer Matrices or Self-Assembled Systems
The incorporation of small organic molecules into polymer matrices is a widely employed strategy to tailor the properties of the resulting composite material. This compound possesses attributes that make it a candidate for inclusion as a functional additive in various polymer systems. The benzoxazole core provides rigidity and thermal stability, while the ethyl and trifluoromethyl groups can be used to tune its compatibility with different polymer hosts.
The inclusion of this compound could be achieved through several methods:
Physical Blending: The compound could be physically mixed with a molten or dissolved polymer, with the properties of the final material being dependent on the miscibility and dispersion of the additive within the polymer matrix.
Covalent Incorporation: While this would create a new polymer and not strictly be an "inclusion," the reactivity of the benzoxazole ring or the potential for functionalization of the ethyl group could allow for its covalent bonding into a polymer backbone or as a pendant group.
Self-Assembly: The specific intermolecular interactions of this compound, including potential π-π stacking of the benzoxazole rings and dipole-dipole interactions involving the trifluoromethyl groups, could be exploited to drive the formation of ordered structures within a polymer matrix or in solution.
The potential applications of such polymer composites are diverse. For instance, the inclusion of this compound could be explored to:
Enhance Gas Separation Properties: Drawing from the principles discussed in the CO2 capture section, dispersing this compound within a polymer matrix could enhance the selective transport of certain gases. The benzoxazole and trifluoromethyl moieties could create preferential pathways for CO2 or other gases. Polymeric membranes are a key technology in industrial gas separation processes. youtube.com The performance of these membranes is determined by their permeability and selectivity. youtube.com
Modify Optical Properties: Benzoxazole derivatives are known to exhibit interesting photophysical properties, including fluorescence. Dispersing this compound in an optically transparent polymer matrix could lead to materials with tailored light-emitting or light-absorbing characteristics for applications in sensors or optoelectronic devices.
Improve Thermal and Mechanical Stability: The rigid benzoxazole unit can impart increased thermal stability and mechanical strength to a polymer matrix.
Future Research Directions and Unexplored Avenues
Development of Stereoselective Synthetic Pathways for Chiral Analogues
The introduction of chirality into bioactive molecules can have profound effects on their pharmacological profiles. While numerous methods exist for the synthesis of 2-substituted benzoxazoles, the development of stereoselective pathways to chiral analogues of 2-Ethyl-5-(trifluoromethyl)benzoxazole remains a significant area for exploration. nih.govorganic-chemistry.org Future research could focus on:
Asymmetric Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes, could enable the enantioselective synthesis of benzoxazoles. acs.org For instance, a chiral vanadyl complex has been successfully used in the asymmetric 1,2-alkoxy-sulfenylation of benzoxazole-2-thiols. acs.org Adapting such catalytic systems to the synthesis of 2-alkylated benzoxazoles could provide a direct route to chiral products.
Chiral Pool Synthesis: Utilizing chiral starting materials, such as enantiomerically pure 2-amino-4-(trifluoromethyl)phenols or chiral carboxylic acids, would be a straightforward approach to introduce stereocenters. This method would involve the coupling of these chiral precursors to form the desired benzoxazole (B165842).
Enzymatic Resolution: Biocatalysis offers a green and highly selective method for resolving racemic mixtures. Enzymes such as lipases could be employed to selectively acylate or hydrolyze a racemic mixture of a precursor to this compound, allowing for the separation of enantiomers.
A comparative overview of potential stereoselective synthetic strategies is presented in Table 1.
Table 1: Potential Stereoselective Synthetic Strategies
| Strategy | Description | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in the cyclization step. | High catalytic efficiency, potential for high enantiomeric excess. | Catalyst design and optimization for the specific substrate. |
| Chiral Pool Synthesis | Starting from enantiomerically pure precursors. | Straightforward, predictable stereochemistry. | Limited availability and cost of chiral starting materials. |
Investigation of Novel Reactivity Patterns Driven by the Ethyl and Trifluoromethyl Groups
The electronic properties of the ethyl and trifluoromethyl substituents are expected to significantly influence the reactivity of the benzoxazole core. The trifluoromethyl group is a strong electron-withdrawing group, which can impact the electron density of the aromatic ring and the reactivity of adjacent functional groups. nih.gov Conversely, the ethyl group is a weak electron-donating group. This electronic interplay opens up possibilities for novel chemical transformations.
Future research in this area could include:
C-H Functionalization: Exploring direct C-H functionalization reactions on the benzoxazole core, which could be influenced by the directing effects of the existing substituents. The electron-deficient nature of the benzene (B151609) ring due to the trifluoromethyl group might favor nucleophilic aromatic substitution reactions.
Reactions at the Ethyl Group: Investigating selective oxidation or halogenation reactions at the benzylic position of the ethyl group. The resulting functionalized analogues could serve as versatile intermediates for further derivatization.
Trifluoromethyl Group-Directed Reactions: The trifluoromethyl group can participate in or direct various transformations. orientjchem.orgnih.gov Research into reactions such as trifluoromethylation or defluorination could lead to novel derivatives with unique properties. orientjchem.orgnih.gov
Application of Machine Learning and AI in Predicting Properties and Synthesis Pathways
Key applications include:
Property Prediction: ML models can be trained on datasets of known benzoxazole derivatives to predict various properties of novel analogues, such as biological activity, toxicity, and physicochemical properties. researchgate.netnovartis.com This would enable the in silico screening of virtual libraries of this compound derivatives to identify promising candidates for synthesis.
Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. synthiaonline.comcas.org These tools analyze vast reaction databases to suggest disconnections and reaction conditions, potentially uncovering more efficient or greener synthetic pathways than those devised by traditional methods. acs.org
Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize the yield and purity of the desired product. This can be particularly useful for complex multi-step syntheses.
Table 2: AI and Machine Learning Applications
| Application | Description | Potential Impact |
|---|---|---|
| Property Prediction | Predicting biological and physicochemical properties using ML models. | Faster identification of lead compounds, reduction in experimental screening. |
| Retrosynthesis | AI-driven planning of synthetic routes. | Discovery of novel and more efficient synthetic pathways. |
Exploration of Gas-Phase Chemistry and Reaction Dynamics
Studying the intrinsic properties of molecules in the gas phase, free from solvent effects, can provide fundamental insights into their reactivity and stability. The gas-phase chemistry of this compound is a completely unexplored area.
Future studies could involve:
Mass Spectrometry Studies: Utilizing techniques like tandem mass spectrometry to investigate the fragmentation pathways of protonated or radical cations of the molecule. This would provide information about the relative bond strengths and the stability of different fragments.
Ion-Molecule Reactions: Studying the reactions of mass-selected ions of this compound with various neutral reagents in the gas phase. This can reveal intrinsic reaction mechanisms and the influence of the ethyl and trifluoromethyl groups on reactivity.
Computational Modeling: Employing quantum chemical calculations to model the gas-phase structures, energies, and reaction pathways. rsc.org This can complement experimental studies and provide a deeper understanding of the observed chemistry.
Design of Advanced Functional Materials Based on this compound Scaffolds
Benzoxazole derivatives have been investigated for their applications in materials science, for instance as components of liquid crystals and optical brighteners. wikipedia.orgnih.gov The unique electronic and steric properties of this compound make it an attractive scaffold for the design of novel functional materials.
Potential research directions include:
Liquid Crystals: The rigid benzoxazole core combined with the terminal ethyl group suggests that derivatives of this compound could exhibit liquid crystalline properties. The trifluoromethyl group can influence the melting point and mesophase behavior. nih.gov Synthesis and characterization of a series of analogues with varying alkyl chain lengths at the 2-position could lead to new liquid crystal materials.
Organic Light-Emitting Diodes (OLEDs): The benzoxazole moiety is known to be a good electron transporter. By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for use in OLEDs.
Fluorinated Polymers: Polymerization of functionalized derivatives of this compound could lead to novel fluorinated polymers with interesting properties, such as high thermal stability, chemical resistance, and low surface energy.
Q & A
Q. What are the common synthetic routes for preparing 2-Ethyl-5-(trifluoromethyl)benzoxazole and related derivatives?
A typical synthesis involves multi-step heterocyclic reactions. For example, 2-hydrazino benzoxazole derivatives can react with sodium nitrite and CuCN to form intermediates like 2-cyano amine benzoxazole. Subsequent reactions with sodium azide, ammonium chloride, or ethyl chloroacetate yield tetrazole- or acetate-substituted benzoxazoles . Key steps often require controlled conditions (e.g., DMF solvent, room temperature) and characterization via FT-IR, -NMR, and melting point analysis .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Avoid contact with strong oxidizing agents, use local exhaust ventilation, and wear PPE (chemical-resistant gloves, dust masks, and protective eyewear). Store in tightly sealed glass containers away from light and heat. In case of exposure, rinse skin/eyes with water and seek medical attention for persistent symptoms .
Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?
Standard methods include FT-IR spectroscopy to identify functional groups (e.g., C-F stretches at ~1100–1250 cm), -NMR for substituent positioning, and mass spectrometry for molecular weight verification. X-ray crystallography may also be used for crystalline derivatives .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in electrophilic substitution reactions?
Reaction optimization may involve catalyst screening (e.g., zinc(II) for C-H activation), solvent polarity adjustments, or electrochemical methods. For instance, silver(I)-mediated electrocatalytic phosphorylation enables C-H functionalization without external oxidants, improving atom economy .
Q. How do structural modifications at the C-5 position influence the biological activity of benzoxazole derivatives?
Substituents like trifluoromethyl groups enhance lipophilicity and metabolic stability, impacting pharmacological activity. For example, 5-(trifluoromethyl) groups in benzoxazoles show improved antimicrobial and anticancer properties compared to non-fluorinated analogs. However, contradictory data may arise due to variations in cell line sensitivity or assay conditions .
Q. What analytical approaches resolve discrepancies in reported biological activities of this compound derivatives?
Cross-validate results using orthogonal assays (e.g., MIC tests vs. time-kill curves for antimicrobial studies). Consider structural analogs like oxazosulfyl-based insecticides, where minor substitutions (e.g., cyclopropyl vs. ethyl groups) drastically alter potency. Computational modeling (e.g., QSAR) can further rationalize activity trends .
Q. How can researchers mitigate by-product formation during the synthesis of this compound?
Monitor reaction intermediates via TLC or HPLC to identify side products. For example, thiourea or urea treatment of ethyl-2-(5-benzoxazol-2-ylamine) acetate derivatives may yield thiazolidinone by-products. Optimize stoichiometry, reaction time, and purification techniques (e.g., column chromatography) to isolate the target compound .
Methodological Notes
- Spectral Data Interpretation : Cross-reference experimental spectra with databases like NIST Chemistry WebBook for trifluoromethylbenzoxazole analogs .
- Safety Compliance : Align handling practices with JIS Z 7253:2019 standards, including waste disposal and emergency shower accessibility .
- Biological Assays : Use standardized cell lines (e.g., ATCC) and include positive controls (e.g., doxorubicin for anticancer studies) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
